molecular formula C17H15N3O5S B2570245 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-90-8

2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide

Cat. No.: B2570245
CAS No.: 899996-90-8
M. Wt: 373.38
InChI Key: KKPBVMYXYXMMHF-UHFFFAOYSA-N
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Description

2-(2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide is an intriguing organic compound featuring a complex molecular structure that combines elements of benzoisothiazole, amide, and benzamide functionalities. This compound is of interest in various scientific disciplines, such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide typically involves multistep reactions. The process often begins with the functionalization of benzoisothiazole, followed by amide coupling reactions. Common reagents may include chlorinating agents, amines, and coupling catalysts. Reactions are usually conducted under controlled temperatures and inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not widely reported, general principles include optimizing reaction yields and purities, and incorporating robust purification steps such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and redox reactions. These reactions are influenced by the compound's functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents (for oxidation reactions), reducing agents (for reduction reactions), and nucleophiles/electrophiles for substitution reactions. Reaction conditions often require solvents like dichloromethane or acetonitrile, with temperature and pH control being crucial for specific reactions.

Major Products Formed: Depending on the reaction type, products can range from simple derivatives with modified functional groups to more complex structures that may exhibit new properties or enhanced activity.

Scientific Research Applications

2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide has significant applications across multiple fields:

  • Chemistry: Used as a building block for more complex molecules and functional materials.

  • Biology: Investigated for its potential in enzyme inhibition and as a biochemical probe.

  • Industry: Possible use in the creation of specialized polymers and coatings due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action is often studied in the context of its interactions with biological macromolecules. It may function by inhibiting enzyme activity, binding to active sites, or altering molecular pathways. The presence of the benzoisothiazole ring, along with the amide functionalities, plays a critical role in its bioactivity and molecular target interactions.

Comparison with Similar Compounds

When compared with structurally similar compounds, 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide stands out due to the specific arrangement and oxidation state of its functional groups. Similar compounds include:

  • Benzoisothiazoles with different substituents

  • Amide derivatives with varying side chains

  • Benzamides with altered aromatic substitutions

These comparisons highlight the unique chemical and physical properties of the compound, which may contribute to its distinct reactivity and application potential.

Properties

IUPAC Name

2-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-10(16(22)19-13-8-4-2-6-11(13)15(18)21)20-17(23)12-7-3-5-9-14(12)26(20,24)25/h2-10H,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPBVMYXYXMMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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